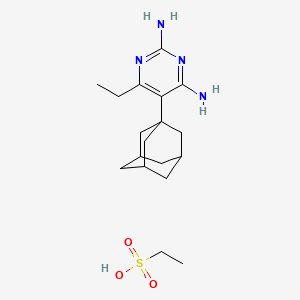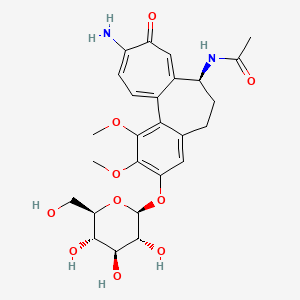![molecular formula C21H13N5S B13729211 2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is a complex organic compound with the molecular formula C21H13N5S and a molecular weight of 367.43 g/mol This compound is characterized by the presence of a thiadiazole ring fused to a pyridine ring, which is further connected to phenylene groups and acetonitrile moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-3,4-diaminopyridine as the primary starting material.
Formation of Thiadiazole Ring: Under nitrogen atmosphere, 2,5-dibromo-3,4-diaminopyridine is dissolved in pyridine and cooled to 0°C.
Purification: The product is extracted using dichloromethane, and the organic layer is dried under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-deficient aromatic rings.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxidized forms of the compound .
科学研究应用
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Photophysical Studies: The compound is studied for its photophysical properties, making it useful in the design of optoelectronic devices.
Material Science:
作用机制
The mechanism of action of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile involves its interaction with molecular targets and pathways:
相似化合物的比较
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This compound is structurally similar and can undergo similar nucleophilic substitution reactions.
Tetraphenylethene end-capped [1,2,5]thiadiazolo[3,4-c]pyridine: Another related compound used in two-photon absorption studies.
Uniqueness
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is unique due to its specific combination of thiadiazole and pyridine rings, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics and material science .
属性
分子式 |
C21H13N5S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C21H13N5S/c22-11-9-14-1-5-16(6-2-14)18-13-24-19(21-20(18)25-27-26-21)17-7-3-15(4-8-17)10-12-23/h1-8,13H,9-10H2 |
InChI 键 |
HAQHECVPKURMJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC#N)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



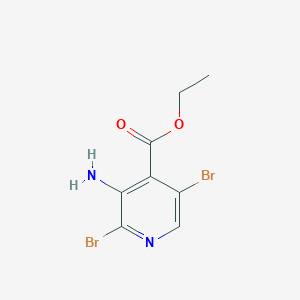
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
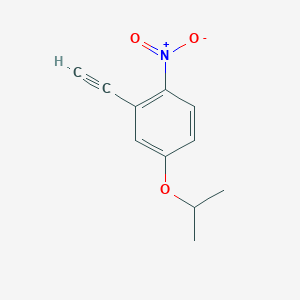
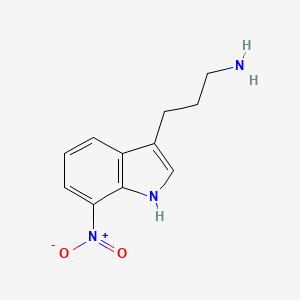




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)

